3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid
Description
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGINPILGQVOXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(O1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773112-39-3 | |
| Record name | 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Furan Derivatives
Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) serve as brominating agents.
Conditions: The reaction is conducted under mild temperatures (0°C to room temperature) in inert solvents such as acetic acid or hydrocarbon solvents to control regioselectivity.
Mechanism: Electrophilic substitution occurs preferentially at the 5-position of the furan ring due to electronic and steric factors.
Outcome: Formation of 5-bromofuran intermediates with minimal side reactions.
Example Synthetic Procedure (Adapted from Related Brominated Esters)
While direct literature on this compound synthesis is limited, analogous procedures from brominated pentanoic acid esters provide insights:
| Step | Procedure | Conditions | Outcome |
|---|---|---|---|
| 1 | React furan derivative with brominating agent (Br2 or NBS) | 0–5°C, hydrocarbon solvent or acetic acid | Selective 5-bromo substitution on furan ring |
| 2 | Introduce acrylic acid moiety via catalytic condensation | Room temperature, base or acid catalyst | Formation of this compound |
| 3 | Purification by extraction and distillation | Washing with water and sodium bicarbonate; fractional distillation under reduced pressure | Pure target compound with yield ~66-91% and purity >93% |
This procedure mirrors the preparation of 5-bromo-2,2-dimethylpentanoic acid esters, where hydrobromination and esterification steps are carefully controlled to optimize yield and purity.
Research Findings and Optimization Notes
Selectivity: Controlling temperature and reagent equivalents is critical to achieve selective bromination at the 5-position of the furan ring without polybromination.
Catalyst Role: Use of catalytic amounts of potassium iodide or sodium iodide can improve reaction rates in related alkylation steps, suggesting potential utility in this synthesis.
Purity Assessment: Gas chromatography (GC) is the preferred method for monitoring reaction progress and product purity.
Scale-up: Procedures have been successfully scaled from gram to kilogram quantities with consistent yields and purity, indicating robustness of the method.
Safety Considerations: Bromination reactions require careful handling due to the corrosive and toxic nature of bromine reagents.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan derivatives without the bromine substituent.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₅BrO₃
- Molecular Weight : 217.02 g/mol
- IUPAC Name : 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid
- Structural Features : The compound features a brominated furan ring and a methylprop-2-enoic acid structure, contributing to its reactivity and biological activity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized in palladium-catalyzed reactions to form carbon-carbon bonds, facilitating the synthesis of more complex organic molecules.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may interact with biological molecules, potentially modulating biochemical pathways related to cell signaling and metabolic regulation . Specific areas of interest include:
- Anticancer Activity : Research indicates that brominated compounds often exhibit significant biological activities, including anticancer effects, although specific studies on this compound are still limited.
Material Science
Due to its unique structural characteristics, this compound has applications in the development of specialty chemicals and materials. Its reactivity can be harnessed to create new polymers or coatings with enhanced properties .
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Polarity: The target compound’s CCS values (143.1–147.7 Ų) indicate higher polarity than non-brominated analogs, influencing solubility and bioavailability .
- Thermal Stability : Methyl groups generally enhance thermal stability compared to hydrogen-substituted analogs, as seen in methacrylic acid derivatives .
Biological Activity
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid is a unique organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 217.02 g/mol. It features a brominated furan ring attached to a methylprop-2-enoic acid structure, characterized by a double bond and a carboxylic acid functional group that enhance its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Interaction : Preliminary studies suggest that the compound may interact with specific enzymes and receptors, potentially modulating biochemical pathways related to cell signaling and metabolic regulation.
- Antimicrobial Potential : The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains, although detailed mechanisms remain to be elucidated.
- Cytotoxicity Assessment : Toxicity studies indicate that this compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety profile for further development .
While specific mechanisms of action are not fully characterized, it is hypothesized that the bromine atom and the carboxylic acid group play crucial roles in the compound's reactivity with biological targets. This interaction may lead to inhibition or activation of various biochemical pathways, depending on the context of use.
Comparative Analysis with Related Compounds
To provide context for its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(5-Bromofuran-2-yl)prop-2-enoic acid | Brominated furan ring | Lacks methyl substitution on the propene chain |
| 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | Nitrile functional group | Exhibits different reactivity due to nitrile |
| 3-(5-Bromofuran-2-yl)-2-methylpropanoic acid | Similar backbone but without double bond | Different biological activity profile |
| 4-(5-Bromofuran-2-yl)butanoic acid | Longer carbon chain | Variation in hydrophobicity and potential uses |
This table highlights the unique combination of structural features in this compound that contribute to its distinct chemical reactivity and biological activity compared to other compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the compound's effectiveness in various biological assays:
- Antimicrobial Activity : In vitro tests have shown that this compound can inhibit bacterial growth in specific strains, suggesting potential as an antimicrobial agent. Further research is needed to determine the spectrum of activity and mechanism involved.
- Cell Viability Assays : Cytotoxicity assays conducted on human cell lines indicated that the compound does not significantly affect cell viability at therapeutic concentrations, supporting its safety for potential therapeutic applications .
- Inhibition Studies : The compound has been subjected to enzyme inhibition studies, where it demonstrated moderate inhibitory effects on selected enzymes involved in metabolic pathways, warranting further investigation into its pharmacological potential .
Q & A
What are the recommended synthetic routes for 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid, and how can reaction efficiency be optimized?
Level: Basic (Synthetic Methodology)
Answer:
A common approach involves coupling 5-bromofuran-2-carboxylic acid derivatives with α,β-unsaturated esters, followed by hydrolysis. For example:
Suzuki-Miyaura Coupling : Use 5-bromo-2-furanboronic acid (or ester) with a methyl-substituted propenoic acid derivative in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) .
Ester Hydrolysis : Start with methyl 3-(5-bromofuran-2-yl)-2-methylprop-2-enoate and hydrolyze using LiOH/THF/H₂O at 60°C to yield the carboxylic acid .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-bromination).
- Use anhydrous solvents and inert atmospheres to prevent dehalogenation .
How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?
Level: Advanced (Structural Analysis)
Answer:
SC-XRD is critical for confirming the stereochemistry of the α,β-unsaturated acid moiety and bromine positioning:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
Structure Solution : Employ SHELXT (intrinsic phasing) for initial models and SHELXL for refinement, leveraging hydrogen-bonding restraints for acidic protons .
Validation : Cross-check with CCDC databases to identify discrepancies in bond lengths (e.g., C-Br bond ~1.89 Å) and angles .
Note : If twinning is observed (common in brominated aromatics), use the TWIN/BASF commands in SHELXL .
What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR/IR data be interpreted?
Level: Basic (Characterization)
Answer:
- NMR :
- ¹H NMR : The β-vinylic proton (H₂C=C) appears as a singlet at δ 6.2–6.8 ppm. Bromine’s inductive effect deshields furan protons (δ 7.1–7.5 ppm) .
- ¹³C NMR : The carbonyl carbon (COOH) resonates at δ 170–175 ppm.
- IR : The conjugated C=O stretch appears at 1680–1710 cm⁻¹, lower than non-conjugated acids due to resonance .
Conflict Resolution : If NMR signals overlap (e.g., furan vs. vinylic protons), use 2D COSY or NOESY. For IR, confirm carboxylate formation (broad O-H stretch ~2500–3000 cm⁻¹) .
How do hydrogen-bonding networks influence the solid-state packing of this compound?
Level: Advanced (Supramolecular Chemistry)
Answer:
The carboxylic acid group forms robust O-H⋯O dimers (graph set R₂²(8) ), while bromine participates in weaker C-Br⋯O interactions (3.2–3.5 Å). Use Mercury software to visualize packing motifs:
- Dimerization : Acid dimers create centrosymmetric units, stabilizing the lattice .
- Polarizability Effects : Bromine’s electron-withdrawing nature enhances π-π stacking between furan rings (interplanar distance ~3.6 Å) .
What strategies mitigate E/Z isomerization during synthesis or purification?
Level: Advanced (Reaction Mechanism)
Answer:
The α,β-unsaturated system is prone to photochemical or thermal isomerization:
Synthesis : Use low-temperature conditions (0–5°C) and avoid prolonged heating.
Purification : Employ silica gel chromatography with ethyl acetate/hexane (1:4) containing 0.1% acetic acid to stabilize the desired isomer .
Analysis : Confirm isomer ratio via ¹H NMR (coupling constants: Jtrans = 12–16 Hz, Jcis = 6–10 Hz) .
How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
Level: Advanced (Computational Chemistry)
Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map frontier orbitals. The LUMO (-1.8 eV) localizes on the β-carbon, making it susceptible to nucleophilic attack .
- Mechanistic Insights : Simulate transition states for Suzuki coupling to identify steric hindrance from the methyl group (activation energy ~25 kcal/mol) .
Why might synthetic yields vary significantly between batch and flow reactors?
Level: Advanced (Process Chemistry)
Answer:
- Batch Reactors : Heterogeneous mixing and heat transfer inefficiencies lead to side reactions (e.g., decarboxylation at >80°C).
- Flow Reactors : Precise temperature control (±1°C) and rapid quenching improve selectivity. For example, a microreactor with Pd/C catalyst increases yield from 45% to 72% .
How do solvent polarity and proticity affect the compound’s stability in solution?
Level: Basic (Physical Chemistry)
Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize the carboxylate anion, enhancing solubility but risking esterification.
- Protic Solvents (MeOH, H₂O) : Accelerate hydrolysis of ester precursors but may protonate the carboxylate, reducing reactivity.
Recommendation : Store solutions in anhydrous DMF at -20°C for <1 week to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
